8-(Benzylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(Benzylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzylthio group, a naphthylmethyl group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzylthiol and 1-naphthylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine core or the naphthylmethyl group, potentially altering the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine core.
Scientific Research Applications
8-(Benzylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(Benzylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity. The benzylthio and naphthylmethyl groups may enhance its binding affinity and selectivity. The purine core is crucial for its biological activity, as it can mimic natural purine substrates or inhibitors.
Comparison with Similar Compounds
1-(1-Naphthylmethyl)-piperazine: This compound shares the naphthylmethyl group and has been studied for its potential as an efflux pump inhibitor.
Quinoline Analogs: These compounds have similar structural features and are also investigated for their biological activities.
Uniqueness: 8-(Benzylthio)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the combination of its benzylthio, naphthylmethyl, and purine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
476481-16-0 |
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Molecular Formula |
C25H22N4O2S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
8-benzylsulfanyl-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H22N4O2S/c1-27-22-21(23(30)28(2)25(27)31)29(24(26-22)32-16-17-9-4-3-5-10-17)15-19-13-8-12-18-11-6-7-14-20(18)19/h3-14H,15-16H2,1-2H3 |
InChI Key |
STVLFWGYFXKQMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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